5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
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Description
Synthesis Analysis
Several methods exist for synthesizing oxazoles, and DMDOA can be prepared through various routes. Notably, the Van Leusen Oxazole Synthesis is a well-established method for constructing 1,3-oxazoles. This reaction involves the condensation of an aldehyde with an isocyanide (such as tosylmethyl isocyanide , TosMIC) to form the oxazole ring. Recent literature has explored complementary methods for direct arylation of oxazoles, enabling regioselective functionalization at both the C-5 and C-2 positions .
Chemical Reactions Analysis
- Arylation : DMDOA can undergo arylation at both the C-5 and C-2 positions. Palladium-catalyzed direct arylation methods have been developed, allowing the introduction of aryl or heteroaryl groups .
- Annulation Reactions : DMDOA can be involved in annulation processes to form more complex heterocyclic structures. For instance, it can react with terminal alkynes and nitriles to yield 2,5-disubstituted oxazoles .
- Oxidative Cyclization : Tandem oxidative cyclization of α-bromo ketones and amines can lead to substituted oxazoles. Notably, this method avoids transition-metal catalysts and peroxides, making it more sustainable .
Scientific Research Applications
Chemical Synthesis and Transformations
5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine and its derivatives serve as key intermediates in various chemical synthesis and transformation processes. For instance, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts differently with nitrogen bases, leading to nucleophilic replacement, cleavage of the oxazole ring, and formation of new 4,5-diaminopyrazole derivatives. These can be converted into substituted pyrazolo[1,5-a]pyrimidines, showcasing the compound's utility in synthesizing structurally diverse molecules (Shablykin et al., 2008).
Reactivity with Amines
The reactivity of related oxazoline and oxazole compounds with amines highlights the versatility of this compound in organic synthesis. For example, 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one reacts with primary amines in the presence of Pd(0) catalyst to produce 3-alkyl-4-hydroxy-4,5,5-trimethyloxazolidin-2-ones, demonstrating the potential for creating a variety of oxazolidinone derivatives under different conditions (Shi et al., 2002).
Structural and Theoretical Studies
The structural and theoretical investigation of 2-acylmethyl-4,4-dimethyl-2-oxazolines provides insight into the solid-state, solution, and gas phase structures of these compounds, contributing to a deeper understanding of their tautomeric behavior and metal complexation capabilities. This research suggests that this compound derivatives have significant potential as ligands in coordination chemistry (Jones et al., 2013).
Exploration of Experimental and Theoretical Properties
The exploration of experimental and theoretical properties of related compounds, such as AMINE DIMEDONE, provides valuable information on spectroscopic characteristics, molecular docking studies, and drug likeness. This research underscores the importance of this compound and its derivatives in the synthesis of nitrogen-containing compounds and their potential applications in medicinal chemistry (Fatima et al., 2021).
properties
IUPAC Name |
5,5-dimethyl-4H-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEGWALDOWGEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(O1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
229343-03-7 |
Source
|
Record name | 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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